Bienvenue dans la boutique en ligne BenchChem!

5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Kinase inhibition CDK2 Regioisomerism

5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 890094-01-6, MF: C₇H₆N₆, MW: 174.17 g/mol) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile class. The scaffold is characterized by a fused triazole-pyrimidine bicyclic core bearing a nitrile at position 6, a methyl group at position 2, and a primary amine at position This regiospecific 5-amino substitution pattern distinguishes it from the more commonly catalogued 7-amino regioisomer (CAS 896666-78-7).

Molecular Formula C7H6N6
Molecular Weight 174.167
CAS No. 890094-01-6
Cat. No. B2865573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
CAS890094-01-6
Molecular FormulaC7H6N6
Molecular Weight174.167
Structural Identifiers
SMILESCC1=NN2C=C(C(=NC2=N1)N)C#N
InChIInChI=1S/C7H6N6/c1-4-10-7-11-6(9)5(2-8)3-13(7)12-4/h3H,1H3,(H2,9,10,11,12)
InChIKeySIXKMTUKVYUNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 890094-01-6): A Regiospecifically Defined Triazolopyrimidine Carbonitrile Building Block for Kinase-Focused and Antimicrobial Library Synthesis


5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 890094-01-6, MF: C₇H₆N₆, MW: 174.17 g/mol) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile class [1]. The scaffold is characterized by a fused triazole-pyrimidine bicyclic core bearing a nitrile at position 6, a methyl group at position 2, and a primary amine at position 5. This regiospecific 5-amino substitution pattern distinguishes it from the more commonly catalogued 7-amino regioisomer (CAS 896666-78-7). The triazolo[1,5-a]pyrimidine core has been extensively validated as a privileged scaffold for kinase inhibition—particularly CDK2 and GSK-3β—and for adenosine receptor antagonism, with multiple compounds progressing to preclinical evaluation [2] [3].

Why 5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile Cannot Be Casually Replaced by Other Triazolopyrimidine Carbonitriles in Lead-Optimization Programs


Triazolopyrimidine carbonitriles bearing different regioisomeric amino placement (5-NH₂ vs. 7-NH₂) or alternative C2/C5/C7 substituents are not interchangeable in structure–activity relationship (SAR) campaigns. The position of the amino group dictates the hydrogen-bond donor/acceptor vector presented to ATP-binding pockets, directly affecting kinase selectivity profiles. For example, in the CDK2 co-crystal structure series, the triazolopyrimidine core engages the hinge region through specific N1 and N3 interactions, while the C5 and C7 substitution vectors project toward the solvent-exposed region and the gatekeeper residue respectively [1]. Swapping a 5-amino for a 7-amino group inverts this vector geometry, potentially ablating activity against the intended target or introducing off-target liabilities. Furthermore, the 6-carbonitrile group serves as a critical electron-withdrawing anchor that stabilizes π-stacking interactions within the adenine-binding cleft—a feature absent in 6-unsubstituted analogs [2].

Quantitative Differentiation Evidence for 5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 890094-01-6) Relative to Closest Analogs


Regioisomeric Differentiation: 5-Amino vs. 7-Amino Substitution on the Triazolopyrimidine-6-carbonitrile Core Determines CDK2 Affinity and Selectivity

The 5-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile scaffold places the primary amine at the C5 position, which is the vector that, in structurally characterized CDK2 inhibitor complexes, projects toward the solvent-exposed region and can be elaborated to modulate physicochemical properties without disrupting hinge binding [1]. The regioisomeric 7-amino analog (CAS 896666-78-7, also catalogued as CS-0314457) presents the amine at the C7 position, which orients toward the gatekeeper residue (Phe80 in CDK2) and the ribose pocket—a region where steric bulk directly influences kinase selectivity [2]. This positional switch is not a minor structural variation; published SAR on the triazolopyrimidine series demonstrates that C7-substitution modulates CDK2 IC₅₀ values by over 100-fold depending on substituent size, whereas C5-substitution primarily affects aqueous solubility and metabolic stability without compromising target potency [1].

Kinase inhibition CDK2 Regioisomerism Structure–activity relationship

Antimicrobial Activity of Triazolopyrimidine-6-carbonitrile Derivatives: Substituent-Dependent MIC Values Against Gram-Positive and Gram-Negative Bacteria

Kadry et al. (2008) synthesized and evaluated a series of 3,4,5-trimethoxyphenyl-triazolopyrimidine-6-carbonitrile derivatives for antimicrobial activity, establishing baseline structure–activity trends for this scaffold class [1]. While the specific 5-amino-2-methyl derivative (CAS 890094-01-6) was not directly screened in that study, the core scaffold bearing an amino group at the 5-position and a methyl at C2 demonstrated the capacity for further derivatization at the C7 position to yield compounds with measurable antibacterial activity. The 7-imino derivatives structurally related to this scaffold were recently evaluated by Wadwale et al. (2026), with molecular docking against bacterial DNA gyrase (PDB 2XCT) revealing binding scores ranging from −6.2 to −8.1 kcal/mol and in vitro MIC values from 32 to 128 µg/mL against S. aureus and E. coli [2].

Antimicrobial MIC Triazolopyrimidine Antibacterial

Solid-Phase Synthetic Accessibility: The 2,7-Diamino Carbonitrile Scaffold as a Validated Combinatorial Library Platform

Cavallaro et al. (Bristol-Myers Squibb, 2008) disclosed a solid-phase route specifically for 2,7-diamino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles [1]. The 5-amino-2-methyl compound (CAS 890094-01-6) represents the solution-phase analog of the C2-methyl, C5-amino substitution pattern within this library-validated core. The solid-phase method yielded 2,7-diamino products in 7–25% overall yield (6 steps from resin), with the C2 and C7 amino groups introduced through sequential amine loading and nucleophilic displacement [1]. In contrast, the solution-phase route to 5-amino-2-methyl derivatives employs a cyclocondensation of 3,5-diamino-1,2,4-triazole with β-keto ester or enone equivalents, offering higher atom economy and scalability for bulk procurement while retaining the identical triazolopyrimidine-6-carbonitrile pharmacophore [2].

Solid-phase synthesis Combinatorial chemistry Triazolopyrimidine library Lead discovery

Molecular Properties and Drug-Likeness: Physicochemical Comparison of 5-Amino vs. 7-Amino Regioisomers

The molecular formula C₇H₆N₆ (MW 174.17, Exact Mass 174.065394) is identical for both the 5-amino (CAS 890094-01-6) and 7-amino (CAS 896666-78-7) regioisomers [1]. However, the regioisomeric difference produces distinct hydrogen-bonding topologies: the 5-amino group is flanked by the N4 and N3 positions of the pyrimidine ring, forming an intramolecular H-bond network that reduces the effective number of solvent-exposed H-bond donors relative to the 7-amino isomer, where the amine is adjacent to only N8 . This subtle difference affects chromatographic retention (measured by GC-MS retention index), solid-state packing, and potentially passive membrane permeability—factors that are consequential during hit triage [1].

Physicochemical properties Drug-likeness Regioisomer comparison ADMET

Optimal Research and Procurement Application Scenarios for 5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile


Kinase Inhibitor Lead Generation: CDK2 and GSK-3β Solvent-Vector-Focused SAR Programs

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors—particularly CDK2, GSK-3β, or other CMGC-family kinases—should prioritize this 5-amino regioisomer as the core scaffold when the synthetic strategy involves C5-amine derivatization (acylation, sulfonylation, or reductive amination) to modulate solubility and metabolic stability without affecting the conserved hinge-binding pharmacophore. This approach is validated by the triazolopyrimidine CDK2 inhibitor series where C5-substituted analogs retained nanomolar potency while improving drug-like properties [1].

Antimicrobial Library Synthesis via C7 Diversification of the Pre-Functionalized 5-Amino-2-methyl Core

The 5-amino-2-methyl-6-carbonitrile scaffold serves as an ideal starting point for generating focused libraries of C7-substituted triazolopyrimidines for antibacterial screening. The C5-NH₂ group remains available as a secondary diversification handle or can be protected during C7 derivatization. This strategy mirrors the Kadry et al. and Wadwale et al. approaches, where C7-imino and C7-amino substituents were systematically varied to explore antimicrobial SAR against Gram-positive and Gram-negative pathogens [2] [3].

Adenosine A₂A/A₂B Receptor Antagonist Scaffold Procurement for Immuno-Oncology Programs

Patents from multiple applicants (including Merck Sharp & Dohme, 2019–2025) disclose triazolo-pyrimidine compounds bearing amino substituents at C5 or C7 as adenosine receptor antagonists targeting A₂A and A₂B subtypes for cancer immunotherapy applications [4]. The 5-amino-2-methyl-6-carbonitrile compound provides a patent-distinct regioisomeric starting point that may enable freedom-to-operate advantages relative to prior art 7-amino or 5,7-disubstituted scaffolds, while retaining the core pharmacophore elements (N1/N3 hinge binding, C6-CN electron-withdrawing group) essential for adenosine receptor engagement.

Solution-Phase Scale-Up and Process Chemistry Development for Preclinical Candidate Supply

For organizations transitioning from discovery to preclinical development, the solution-phase synthetic accessibility of the 5-amino-2-methyl scaffold—via cyclocondensation of 3,5-diamino-1,2,4-triazole with appropriate β-keto ester or enone equivalents—offers a scalable alternative to the solid-phase routes described for 2,7-diamino library compounds [5]. This route supports multi-gram to kilogram production with standard batch chemistry equipment, avoiding the resin, cleavage, and purification bottlenecks inherent to solid-phase approaches.

Quote Request

Request a Quote for 5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.